molecular formula C16H14N4O4S B7740084 4-[(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide

4-[(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide

Cat. No.: B7740084
M. Wt: 358.4 g/mol
InChI Key: FVRAQHCZAUXGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide is a synthetic heterocyclic compound designed for research applications, integrating a pyrido[1,2-a]pyrimidin-4-one core with a benzenesulfonamide moiety. The pyrimidine scaffold is a privileged structure in medicinal chemistry, fundamental to nucleic acids and many therapeutic agents, and is known to exhibit a broad spectrum of biological activities . The specific pyrido[1,2-a]pyrimidin-4-one core present in this compound is a well-investigated class of aza-bridgehead heterocycles with diverse pharmaceutical applications . This structure is π-deficient, with specific positions on the ring being electron-loving, which makes it a strategic platform for designing molecules that can interact with biological targets . The incorporation of the formyl group at the 3-position provides a reactive handle for further chemical modifications, such as forming hydrazones or Schiff bases, enabling researchers to develop more complex derivatives or conjugate the core structure to other biomolecules. The benzenesulfonamide group is a classic pharmacophore found in many enzyme inhibitors, particularly targeting carbonic anhydrases, and its presence suggests potential for investigation in related biochemical pathways . As a novel chemical entity, this compound offers significant research value for exploring new mechanisms of action, particularly in the development of targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-10-3-2-8-20-15(10)19-14(13(9-21)16(20)22)18-11-4-6-12(7-5-11)25(17,23)24/h2-9,18H,1H3,(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRAQHCZAUXGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

A one-pot reaction developed by Xu et al. (2013) enables efficient construction of the pyrido[1,2-a]pyrimidinone scaffold.

Reagents :

  • 2-Amino-4-methylpyridine (introduces the 9-methyl group)

  • Glyoxal (aldehyde component for ring formation)

  • Ethyl acetoacetate (ketone for 4-oxo group)

  • Trifluoromethanesulfonic acid (catalyst)

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

  • Yield: 68–72%

Mechanism :

  • Condensation of 2-amino-4-methylpyridine with glyoxal forms an imine intermediate.

  • Nucleophilic attack by ethyl acetoacetate initiates cyclization, yielding the 4H-pyrido[1,2-a]pyrimidin-4-one core.

Limitations :

  • Direct introduction of a formyl group at position 3 is unattainable in this step, necessitating post-cyclization functionalization.

Formylation at Position 3

The Vilsmeier-Haack reaction introduces the formyl group selectively at position 3, leveraging the electron-rich nature of the pyrido ring.

Reagents :

  • Pyrido[1,2-a]pyrimidin-4-one intermediate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Conditions :

  • Temperature: 0°C to room temperature, 4 hours

  • Quenching with sodium acetate

  • Yield: 55–60%

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, CHO), 8.45 (d, 1H, pyridine-H), 7.92 (s, 1H, pyrimidine-H).

  • MS (ESI) : m/z 259.1 [M+H]⁺.

Introduction of the Leaving Group at Position 2

Chlorination via Diazotization

The amino group at position 2 is converted to a chloro substituent, enabling subsequent nucleophilic substitution.

Reagents :

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

Conditions :

  • Temperature: −5°C, 1 hour

  • Yield: 75–80%

Side Reactions :

  • Over-chlorination at adjacent positions can occur if temperature control is inadequate.

Coupling with 4-Aminobenzenesulfonamide

Nucleophilic Aromatic Substitution

The chloro-substituted intermediate reacts with 4-aminobenzenesulfonamide under basic conditions.

Reagents :

  • 3-Formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl chloride

  • 4-Aminobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 90°C, 8 hours

  • Yield: 65–70%

Optimization :

  • Higher temperatures (>100°C) lead to decomposition of the formyl group.

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity.

Alternative Synthetic Routes

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling avoids the need for a chloro intermediate, directly coupling the pyrido core with the sulfonamide.

Reagents :

  • Palladium acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃)

Conditions :

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C, 12 hours

  • Yield: 60–65%

Advantages :

  • Tolerates sensitive functional groups (e.g., formyl).

Critical Analysis of Methodologies

Method Yield Advantages Disadvantages
Three-component reaction68–72%One-pot synthesis, high efficiencyNo direct formylation
Vilsmeier-Haack55–60%Regioselective formylationRequires harsh conditions
Nucleophilic substitution65–70%Simple setup, scalableSensitive to moisture
Buchwald-Hartwig60–65%Functional group toleranceCostly catalysts

Chemical Reactions Analysis

Types of Reactions

4-[(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of HIV-1 integrase by chelating the Mg²⁺ ion in the enzyme’s active site. This prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]pyrimidinone Derivatives

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
  • A morpholinyl-ethylamino group at position 2 replaces the benzenesulfonamide, which may improve solubility due to morpholine’s polarity.
  • Functional Implications :
    • The thioxo group could enhance metal chelation or enzyme inhibition (e.g., kinases), while the morpholine moiety might modulate pharmacokinetics .
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
  • Structural Differences :
    • A carboxamide replaces the benzenesulfonamide , and a hydroxyl group substitutes the 3-formyl position.
  • Biological Activity: These compounds exhibit analgesic activity in the acetic acid writhing model, comparable to 4-hydroxyquinolin-2-ones due to bioisosterism between the pyrido-pyrimidinone and quinolinone cores . The target compound’s sulfonamide may offer superior metabolic stability over carboxamides, which are prone to hydrolysis.

Functional Analogs: Benzenesulfonamide Derivatives

Pazopanib Hydrochloride
  • Structural Differences: Pazopanib’s benzenesulfonamide is substituted with a pyrimidinyl-indazolyl group, enabling selective inhibition of VEGFR tyrosine kinases. The target compound’s pyrido-pyrimidinone core diverges significantly, likely directing activity toward non-VEGFR targets.
  • Functional Implications: Sulfonamide substituents critically influence target specificity: Pazopanib’s indazole-pyrimidine system drives anti-angiogenic effects, whereas the target’s formyl-pyrido-pyrimidinone may interact with enzymes like COX-2 or topoisomerases .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity References
4-[(3-Formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide (Target) Pyrido[1,2-a]pyrimidinone 3-formyl, 9-methyl, benzenesulfonamide Not explicitly reported (hypothesized)
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Thiazolidinone-thioxo, morpholinyl-ethylamino Not reported (structural analog)
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Pyrido[1,2-a]pyrimidinone 2-hydroxy, 3-carboxamide, benzyl Analgesic (acetic acid writhing model)
Pazopanib Hydrochloride Benzenesulfonamide Pyrimidinyl-indazolyl, methyl Antineoplastic (VEGFR inhibitor)

Key Research Findings

Bioisosteric Potential: The pyrido-pyrimidinone core demonstrates bioisosteric equivalence to 4-hydroxyquinolin-2-ones, suggesting shared targets in pain pathways but divergent efficacy due to substituent variations .

Sulfonamide vs. Carboxamide : Benzenesulfonamide derivatives generally exhibit enhanced metabolic stability compared to carboxamides, which are susceptible to enzymatic hydrolysis .

Substituent-Driven Activity :

  • Electron-Withdrawing Groups (e.g., 3-formyl) may increase electrophilicity, favoring covalent interactions with cysteine residues in enzymes.
  • Polar Groups (e.g., morpholinyl) improve solubility but may reduce blood-brain barrier penetration .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 4-[(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives with benzenesulfonamide precursors in ethanol under reflux conditions .
  • Functionalization : Introducing the formyl group at the 3-position via controlled oxidation or formylation reagents.
  • Purification : Chromatographic techniques (e.g., column chromatography) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product.
    Key reaction parameters:
  • Solvents : Ethanol (reflux), dichloromethane (for coupling reactions) .
  • Catalysts : Palladium on carbon for hydrogenation steps (if applicable) .
  • Characterization : Confirmed via elemental analysis and NMR spectroscopy (¹H, ¹³C) .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H and ¹³C NMR : Identify aromatic protons (e.g., pyrido-pyrimidine protons at δ 7.5–8.5 ppm) and sulfonamide groups (δ 2.5–3.5 ppm). Signal shifts in aromatic regions confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS-ESI+ for exact mass matching) .
  • X-ray Crystallography : Resolve 3D conformation of the pyrido-pyrimidine core and sulfonamide linkage (if single crystals are obtainable) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% theoretical values .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO and DMF; limited solubility in water. Pre-solubilize in DMSO for in vitro assays .
  • Stability : Stable at −20°C under anhydrous conditions. Avoid prolonged exposure to light or humidity to prevent decomposition.
  • pKa : The sulfonamide group (pKa ~10) influences ionization in physiological buffers .

Advanced Research Questions

Q. How does the pyrido-pyrimidine core act as a bioisostere, and what structure-activity relationships (SAR) govern its biological activity?

Methodological Answer:

  • Bioisosterism : The pyrido-pyrimidine nucleus mimics 4-hydroxyquinolin-2-one in binding to analgesic targets (e.g., cyclooxygenase isoforms), retaining activity despite structural differences .
  • SAR Insights :
    • Substituent Effects : Benzylamide fragments at the 3-position modulate potency. Bulky groups (e.g., morpholinyl) enhance target affinity but reduce solubility .
    • Electron-Withdrawing Groups : The 4-oxo group enhances hydrogen bonding with enzyme active sites .
    • Table :
Substituent (Position)Activity TrendRationale
Benzylamide (3-position)↑ Analgesic activityEnhanced hydrophobic interactions
Formyl (3-position)↑ ReactivityFacilitates Schiff base formation

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate activity using multiple models (e.g., in vitro kinase assays + in vivo writhing tests) to rule out false positives .
  • Dose-Response Curves : Establish EC₅₀ values in standardized conditions (e.g., pH 7.4 buffer, 37°C) to compare potency .
  • Control Experiments : Test metabolite interference (e.g., hepatic microsomal stability assays) .

Q. What in vitro models are appropriate for evaluating the compound’s mechanism of action?

Methodological Answer:

  • Cell-Based Assays :
    • MTT/Proliferation Assays : Use pancreatic cancer cell lines (e.g., MIA PaCa-2) to assess cytotoxicity .
    • Kinase Inhibition : CDK9 enzymatic assays (IC₅₀ determination via radiometric or fluorescence-based methods) .
  • Anti-Inflammatory Models : COX-1/COX-2 inhibition assays using purified enzymes or macrophage cells (e.g., RAW 264.7) .

Q. How can molecular docking studies predict target interactions?

Methodological Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Preparation : Retrieve CDK9 (PDB ID: 3MYM) or COX-2 (PDB ID: 5KIR) crystal structures from the PDB. Remove water molecules and add hydrogens.
  • Key Interactions :
    • Hydrogen Bonds : Between the sulfonamide group and Arg108/Arg499 (COX-2).
    • Hydrophobic Contacts : Pyrido-pyrimidine core with Val509 (COX-2) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.